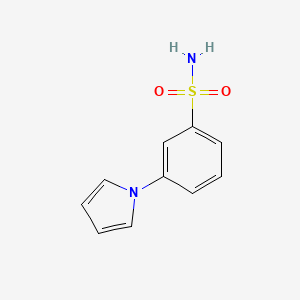
3-(1H-Pyrrol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound that features a pyrrole ring attached to a benzenesulfonamide moiety
Wirkmechanismus
Target of Action
Similar compounds have been found to target carbonic anhydrases (hca) and the wnt/β-catenin signaling pathway . These targets play key roles in many physiological processes, such as pH homeostasis, electrolyte secretion, biosynthesis of several metabolites, signal transduction, cell differentiation and proliferation, and oncogenesis .
Mode of Action
Similar compounds have been found to inhibit the activity of carbonic anhydrases and suppress the wnt/β-catenin signaling pathway . This suppression leads to a decrease in the expression of target genes of the Wnt/β-catenin signaling pathway .
Biochemical Pathways
Similar compounds have been found to affect the wnt/β-catenin signaling pathway . The downstream effects of this pathway include the regulation of gene expression, cell growth, and cell differentiation .
Result of Action
Similar compounds have been found to exhibit markers of apoptosis, such as cleaved poly(adp-ribose)polymerase, and cleaved caspase-3 . These markers indicate that the compound may induce programmed cell death in certain cell types .
Biochemische Analyse
Biochemical Properties
3-(1H-Pyrrol-1-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to produce bicarbonate and hydrogen ions. The inhibition of these enzymes by this compound can lead to various physiological effects, including the regulation of pH and electrolyte balance . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by promoting cell cycle arrest in the G2/M phase and activating caspase enzymes . Furthermore, this compound has been shown to influence cell signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . These effects on cell signaling and gene expression highlight the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound has been shown to inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the hydration of carbon dioxide . Additionally, this compound can modulate the activity of transcription factors and other proteins involved in gene expression, further influencing cellular functions . These molecular interactions underpin the compound’s effects on cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged effects on cellular processes. The degradation of this compound over time can lead to a reduction in its efficacy, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the inhibition of carbonic anhydrase enzymes. This compound interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites within cells . Additionally, this compound can affect the biosynthesis of certain metabolites, further impacting cellular functions and physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on target enzymes and proteins . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with target biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 2,5-dimethoxytetrahydrofuran under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino-benzenesulfonamide derivatives.
Substitution: Halogenated benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Contains additional phenyl and trimethoxybenzoyl groups.
Uniqueness
3-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
3-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYJIILLMKJLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
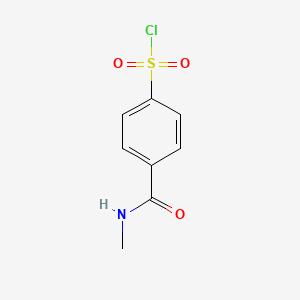
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)


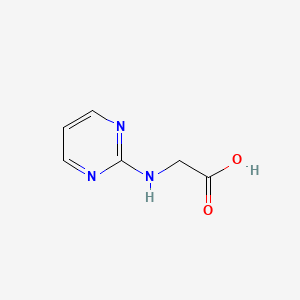
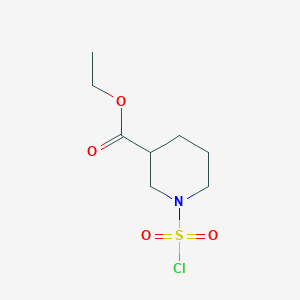
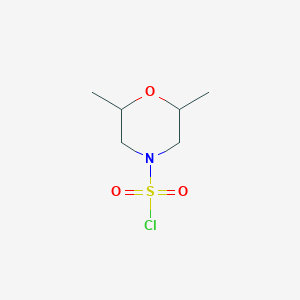
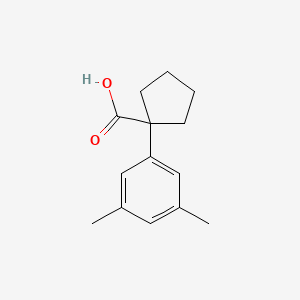
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
